molecular formula C16H20ClN5O2 B6424296 1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2034201-71-1

1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No. B6424296
CAS RN: 2034201-71-1
M. Wt: 349.81 g/mol
InChI Key: LJQSNBLBMUKNLI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups, such as a pyrimidine ring, a pyrrolidine ring, and a pyrazole ring . Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For example, triazines can be synthesized from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

Mechanism of Action

Target of Action

The primary targets of this compound are CK1γ and CK1ε . These are kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular functions.

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of CK1γ and CK1ε results in changes in the phosphorylation status of their substrates, which can lead to alterations in various cellular processes.

Pharmacokinetics

It has been observed that the compound exhibits a dose response for glucose lowering , suggesting that it is absorbed and distributed in the body to exert its effects

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which CK1γ and CK1ε are involved. One observed effect is a reduction in glucose levels , suggesting that the compound may have potential applications in the treatment of conditions such as diabetes.

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQSNBLBMUKNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

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